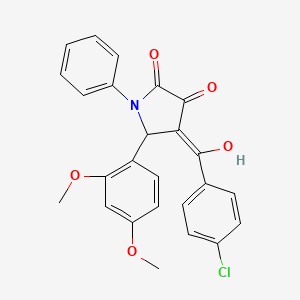![molecular formula C18H12ClNO2 B5419508 2-[2-(6-chloro-1,3-benzodioxol-5-yl)vinyl]quinoline](/img/structure/B5419508.png)
2-[2-(6-chloro-1,3-benzodioxol-5-yl)vinyl]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(6-chloro-1,3-benzodioxol-5-yl)vinyl]quinoline is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as CDRI-97 and has been extensively studied for its pharmacological properties.
Mecanismo De Acción
The mechanism of action of CDRI-97 is not fully understood, but it is believed to act by inhibiting the activity of various enzymes and signaling pathways. CDRI-97 has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, and has also been found to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and physiological effects:
CDRI-97 has been found to have significant biochemical and physiological effects. In vitro studies have shown that CDRI-97 can inhibit the growth of cancer cells and induce apoptosis. CDRI-97 has also been found to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative disorders. In addition, CDRI-97 has shown potential as an antiviral and antibacterial agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CDRI-97 has several advantages for lab experiments, including its synthetic accessibility and its potential applications in various fields. However, CDRI-97 also has some limitations, including its low solubility in aqueous solutions and its potential toxicity.
Direcciones Futuras
There are several future directions for the study of CDRI-97. One potential direction is to further investigate its potential applications in cancer treatment and neurodegenerative disorders. Another direction is to study the mechanism of action of CDRI-97 in more detail to better understand its pharmacological properties. Additionally, further research is needed to determine the potential toxicity of CDRI-97 and its suitability for clinical use.
In conclusion, CDRI-97 is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. It has been extensively studied for its pharmacological properties, including its potential as an antiviral and antibacterial agent, its neuroprotective effects, and its potential applications in cancer treatment. Further research is needed to determine the full extent of its pharmacological properties and its suitability for clinical use.
Métodos De Síntesis
CDRI-97 can be synthesized using a multi-step process involving the condensation reaction of 6-chloro-1,3-benzodioxole-5-carbaldehyde with 2-acetylpyridine followed by cyclization using ammonium acetate. The final product is obtained by the deprotection of the vinyl group using palladium on carbon in ethanol.
Aplicaciones Científicas De Investigación
CDRI-97 has been extensively studied for its potential applications in various fields, including cancer treatment, neurodegenerative disorders, and infectious diseases. In cancer treatment, CDRI-97 has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In neurodegenerative disorders, CDRI-97 has been found to have neuroprotective effects and can potentially be used in the treatment of Alzheimer's and Parkinson's diseases. In infectious diseases, CDRI-97 has shown potential as an antiviral and antibacterial agent.
Propiedades
IUPAC Name |
2-[(E)-2-(6-chloro-1,3-benzodioxol-5-yl)ethenyl]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClNO2/c19-15-10-18-17(21-11-22-18)9-13(15)6-8-14-7-5-12-3-1-2-4-16(12)20-14/h1-10H,11H2/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAYMZWQCXKIANC-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=CC3=NC4=CC=CC=C4C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C(=C2)/C=C/C3=NC4=CC=CC=C4C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N-dimethyl-2-[(3-oxo-3,4-dihydro-2-quinoxalinyl)thio]acetamide](/img/structure/B5419426.png)
![(3R*,3aR*,7aR*)-1-(isopropoxyacetyl)-3-(2-methoxyphenyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5419433.png)
![3-methyl-7-{[1-methyl-3-(2-thienyl)-1H-pyrazol-5-yl]carbonyl}-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5419443.png)
![3-sec-butyl-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5419446.png)
![2-(4-chlorophenyl)-4-[3-(4-chloro-1H-pyrazol-1-yl)propanoyl]morpholine](/img/structure/B5419449.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxybenzoyl)-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5419456.png)
![5-(4-benzyl-1-piperazinyl)-2-[2-(2-thienyl)vinyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5419467.png)
![N-1,3-benzothiazol-2-yl-4-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B5419468.png)
![3,4-dimethyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5419473.png)
![N-{2-(2-furyl)-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)carbonyl]vinyl}benzamide](/img/structure/B5419475.png)
![2-{2-[4-(dimethylamino)phenyl]vinyl}-6-iodo-3-methyl-4(3H)-quinazolinone](/img/structure/B5419486.png)

![(3R*,3aR*,7aR*)-3-(2,3-difluorophenyl)-1-(5,6-dimethylpyrimidin-4-yl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5419512.png)
![N-[1-(3,4-dimethylphenyl)ethyl]benzenesulfonamide](/img/structure/B5419519.png)